3-(4-chlorophenyl)-5-methyl-9-(4-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
Triazolopurines are a class of compounds that have been studied for their potential biological activities . They are characterized by a purine ring, which is a type of heterocyclic aromatic organic compound, fused with a triazole ring, another type of heterocycle . The specific compound you mentioned has additional phenyl and methyl groups attached to it, which could potentially affect its properties and biological activity.
Molecular Structure Analysis
The molecular structure of triazolopurines consists of a purine ring fused with a triazole ring . The presence of various substituents can affect the overall shape and electronic structure of the molecule .Chemical Reactions Analysis
Triazolopurines can undergo various chemical reactions depending on the substituents present on the purine and triazole rings . These reactions can be used to further modify the structure of the compound and potentially alter its properties .Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopurines can vary widely depending on their specific structure . Factors that can affect these properties include the nature and position of the substituents on the purine and triazole rings .Mechanism of Action
Target of Action
The primary targets of this compound are c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of cancer cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the c-Met and VEGFR-2 proteins . This binding inhibits the activity of these kinases, thereby disrupting the signaling pathways that promote cell growth and survival . The compound’s mode of action is similar to that of foretinib, a known inhibitor of c-Met/VEGFR-2 .
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways . By inhibiting these kinases, the compound disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This leads to the suppression of cancer cell proliferation .
Pharmacokinetics
The compound’s inhibitory activities toward c-met/vegfr-2 kinases and its antiproliferative activities against various cell lines suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela . It inhibits the growth of these cells in a dose-dependent manner and induces late apoptosis . The compound also inhibits the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects .
Action Environment
Like all chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(4-chlorophenyl)-1-methyl-5-[(4-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN6O2/c1-12-3-5-13(6-4-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-7-9-15(22)10-8-14/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGXJGVIRKBMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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